molecular formula C22H24FNO3 B4591056 [1-(3-fluorobenzoyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone

[1-(3-fluorobenzoyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone

Cat. No.: B4591056
M. Wt: 369.4 g/mol
InChI Key: IOVHNNUDAANCLZ-UHFFFAOYSA-N
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Description

[1-(3-fluorobenzoyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C22H24FNO3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.17402179 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis and structural exploration of a novel bioactive heterocycle related to the target compound, highlighting its potential antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies, suggesting its application in drug development (Prasad et al., 2018).

Antiproliferative Activity

  • Research on derivatives of the target compound has shown antiproliferative effects against various cancer cell lines, indicating their potential use in cancer therapy. For example, a series of novel diphenyl(piperidin-4-yl) methanol derivatives were synthesized and evaluated for their cell antiproliferation activity, highlighting the importance of specific substituents for antiproliferative activity (Prasad et al., 2008).

Interaction with Biological Receptors

  • Another aspect of research involves the molecular interaction of similar compounds with biological receptors, such as the CB1 cannabinoid receptor and serotonin receptors. These studies contribute to understanding the pharmacological properties of these compounds and their potential therapeutic applications (Shim et al., 2002).

Potential as Imaging Agents

  • There has been research into the potential use of these compounds as imaging agents. For instance, the synthesis and in vivo evaluation of a derivative as a potential SPECT tracer for the serotonin 5-HT2A receptor were reported, indicating its use in brain imaging (Blanckaert et al., 2007).

Properties

IUPAC Name

[1-(3-fluorobenzoyl)piperidin-3-yl]-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO3/c1-14-10-18(11-15(2)21(14)27-3)20(25)17-7-5-9-24(13-17)22(26)16-6-4-8-19(23)12-16/h4,6,8,10-12,17H,5,7,9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVHNNUDAANCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-fluorobenzoyl)-3-piperidinyl](4-methoxy-3,5-dimethylphenyl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.